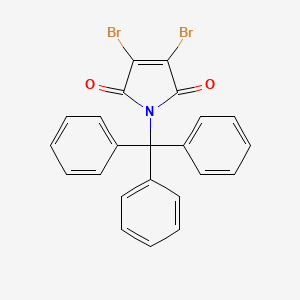

N-Trityl-2,3-dibromomaleimide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dibromo-1-tritylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKRGOBBHAODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661728 | |

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160989-35-5 | |

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Trityl-2,3-dibromomaleimide: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trityl-2,3-dibromomaleimide is a valuable chemical entity characterized by a dibromomaleimide core functionalized with a sterically bulky trityl group. This strategic design renders it a significant tool in bioconjugation and synthetic chemistry. The electron-deficient maleimide ring, further activated by two bromine atoms, exhibits high reactivity towards soft nucleophiles, most notably thiols. This property is extensively exploited for the site-specific modification of peptides, proteins, and other biomolecules, particularly for the bridging of disulfide bonds. The trityl group, while imparting increased lipophilicity and offering potential for further synthetic modifications, also influences the reactivity and solubility of the parent molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of N-Trityl-2,3-dibromomaleimide, with a focus on its utility in drug development and biomedical research.

Core Chemical Properties

N-Trityl-2,3-dibromomaleimide, systematically named 3,4-dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione, possesses a unique combination of a reactive core and a bulky protective group.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3,4-dibromo-1-tritylpyrrole-2,5-dione | [1] |

| Synonyms | N-Trityl-2,3-dibromomaleimide, 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione | [1][2] |

| CAS Number | 160989-35-5 | [1][2] |

| Molecular Formula | C₂₃H₁₅Br₂NO₂ | [1] |

| Molecular Weight | 497.18 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. Limited solubility in aqueous solutions. |

Synthesis

General Synthetic Scheme:

Figure 1: General synthetic pathway for N-substituted dibromomaleimides.

Experimental Protocol (General for N-substituted Dibromomaleimides):

A solution of N-methoxycarbonyldibromomaleimide in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) is treated with one equivalent of tritylamine at room temperature.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with a mild acid to remove any unreacted amine and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-Trityl-2,3-dibromomaleimide.

Reactivity and Key Applications

The primary utility of N-Trityl-2,3-dibromomaleimide stems from the high reactivity of its dibromomaleimide core towards thiols. This reactivity is the basis for its widespread use in bioconjugation, particularly for the stable and sit-specific bridging of disulfide bonds in peptides and proteins.

Disulfide Bond Bridging

The reaction with thiols proceeds via a sequential nucleophilic substitution of the two bromine atoms by the thiol groups, which are typically generated by the reduction of a disulfide bond using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[4][5][6] This process results in the formation of a stable dithioether linkage, effectively re-bridging the original disulfide bond with a maleimide-based linker.[4][7]

Reaction Workflow:

Figure 2: Workflow for disulfide bond bridging using N-Trityl-2,3-dibromomaleimide.

Detailed Experimental Protocol (Representative for Disulfide Bridging):

-

Disulfide Bond Reduction: A solution of the protein or peptide containing a disulfide bond (e.g., in a phosphate buffer at a pH of around 7.0-7.5) is treated with a 1.1 to 1.5 molar excess of TCEP. The reduction is typically allowed to proceed for 15-30 minutes at room temperature.[4][6]

-

Conjugation: A solution of N-Trityl-2,3-dibromomaleimide in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) is added to the solution of the reduced protein to achieve a final molar excess of 1.1 to 2 equivalents of the dibromomaleimide. The reaction is allowed to proceed for 15-60 minutes at room temperature.[4][6] The pH of the reaction mixture is crucial and is typically maintained between 6.0 and 7.5 for optimal reactivity and selectivity.[5][6]

-

Purification: The resulting protein conjugate can be purified from excess reagents and byproducts using standard protein purification techniques such as size-exclusion chromatography (SEC) or dialysis.

The progress of the conjugation can be monitored by techniques like RP-HPLC, which will show a shift in the retention time of the modified protein, and mass spectrometry, which will confirm the expected mass increase.[4]

Applications in Drug Development

The ability of N-Trityl-2,3-dibromomaleimide and related dibromomaleimides to form stable linkages to biomolecules makes them highly valuable in the development of targeted therapeutics and diagnostics.

-

Antibody-Drug Conjugates (ADCs): Dibromomaleimides can be used to link cytotoxic drugs to antibodies, creating ADCs that can selectively deliver the drug to cancer cells. The stable linkage ensures that the drug remains attached to the antibody until it reaches its target.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins (PEGylation) can improve their pharmacokinetic properties. Dibromomaleimides provide a means for site-specific PEGylation at disulfide bonds.[5][6]

-

Fluorescent Labeling: By attaching a fluorescent dye to the dibromomaleimide core, researchers can create probes for labeling and visualizing proteins in biological systems.[7]

Spectroscopic Characterization

Specific NMR (¹H and ¹³C) data for N-Trityl-2,3-dibromomaleimide were not found in the surveyed literature. However, based on the structure and data from analogous compounds, the following characteristic signals can be predicted:

-

¹H NMR: Aromatic protons of the trityl group would appear as a complex multiplet in the range of 7.0-7.5 ppm.

-

¹³C NMR: Carbonyl carbons of the maleimide ring would be expected in the downfield region (around 160-170 ppm). The quaternary carbon of the trityl group would appear around 70-80 ppm, and the aromatic carbons would resonate in the 125-145 ppm range. The carbons attached to the bromine atoms would be in the range of 120-130 ppm.

Safety and Handling

Detailed toxicological data for N-Trityl-2,3-dibromomaleimide is not available. As with all laboratory chemicals, it should be handled with appropriate care. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

N-Trityl-2,3-dibromomaleimide is a versatile reagent with significant potential in bioconjugation and drug development. Its ability to efficiently and selectively bridge disulfide bonds in proteins and peptides provides a powerful tool for the construction of stable and well-defined bioconjugates. While specific synthetic and spectroscopic data for this particular derivative are not widely published, the well-established chemistry of the dibromomaleimide core provides a strong foundation for its application in a variety of research and development settings. Further exploration of its reactivity and applications is likely to yield new and innovative solutions in the fields of medicine and biotechnology.

References

- 1. N-Trityl-2,3-dibromomaleimide | C23H15Br2NO2 | CID 45036901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-TRITYL-2,3-DIBROMOMALEIMIDE | 160989-35-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Trityl-2,3-dibromomaleimide" IUPAC name and structure

An In-depth Technical Guide to N-Trityl-2,3-dibromomaleimide

IUPAC Name: 3,4-dibromo-1-tritylpyrrole-2,5-dione[1] Chemical Formula: C₂₃H₁₅Br₂NO₂[1] CAS Number: 160989-35-5[1]

This technical guide provides a comprehensive overview of N-Trityl-2,3-dibromomaleimide, a heterocyclic compound primarily utilized as a synthetic intermediate in organic chemistry. The document details its structure, properties, synthesis, and key applications, with a focus on its role as a precursor for more complex molecules relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

N-Trityl-2,3-dibromomaleimide is a derivative of maleimide, a five-membered unsaturated imide ring. The structure features two bromine atoms attached to the carbon-carbon double bond of the maleimide ring and a bulky trityl (triphenylmethyl) group attached to the nitrogen atom. The trityl group serves as a protecting group, preventing reactions at the nitrogen atom, while the bromine atoms act as reactive sites for various chemical transformations.[2]

Table 1: Physicochemical Properties of N-Trityl-2,3-dibromomaleimide

| Property | Value | Source |

| Molecular Weight | 497.18 g/mol | [1][2] |

| IUPAC Name | 3,4-dibromo-1-tritylpyrrole-2,5-dione | [1] |

| CAS Number | 160989-35-5 | [1] |

| Boiling Point (calculated) | 551.1°C at 760 mmHg | [2] |

| Storage | Room temperature, under dry conditions | [2] |

Synthesis of N-Trityl-2,3-dibromomaleimide

The synthesis of N-substituted maleimides, including the N-trityl derivative, typically involves the reaction of the corresponding primary amine with a maleic anhydride derivative, followed by dehydrative cyclization. For N-Trityl-2,3-dibromomaleimide, a common synthetic route would involve the reaction of dibromomaleic anhydride with tritylamine. Traditional methods for this type of reaction can be harsh, often requiring high temperatures and strong acids like acetic acid.[3] However, milder methods have been developed for the synthesis of N-functionalized maleimides.[3]

A proposed general workflow for the synthesis is illustrated below.

Caption: Proposed synthetic workflow for N-Trityl-2,3-dibromomaleimide.

Reactivity and Applications as a Synthetic Intermediate

N-Trityl-2,3-dibromomaleimide is primarily used as a building block in multi-step organic synthesis.[2] Its utility stems from the distinct reactivity of the trityl-protected nitrogen and the two bromine atoms.

3.1. Role of the Trityl Group

The N-trityl group is a bulky protecting group that sterically hinders and electronically deactivates the nitrogen atom. This allows for selective reactions to occur at other parts of the molecule, particularly at the bromine atoms. The trityl group can be removed under specific conditions, typically acidic, to yield the N-unsubstituted or a different N-substituted maleimide.[4] The choice of deprotection method is crucial to avoid unwanted side reactions, and various mild procedures have been developed.[5][6]

3.2. Reactivity of the Dibromomaleimide Core

The bromine atoms on the maleimide ring are excellent leaving groups, making them susceptible to substitution reactions. This feature is exploited in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or alkenyl groups, leading to the synthesis of functionalized pyrroles and indoles.[2]

Furthermore, the dibromomaleimide moiety is a potent reagent for reacting with thiols. This reactivity is widely used in bioconjugation to link molecules to cysteine residues in proteins and peptides.[3] The reaction typically proceeds via a nucleophilic substitution where the thiol displaces the bromine atoms. In the case of disulfide bridges in proteins, a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) is used to generate free thiols, which then react with the dibromomaleimide to form a stable bridge.[7]

The general workflow for utilizing N-Trityl-2,3-dibromomaleimide as a synthetic intermediate is depicted below.

Caption: Logical workflow for the use of N-Trityl-2,3-dibromomaleimide.

Experimental Protocols

4.1. Representative Protocol: Reaction of a Dibromomaleimide with a Disulfide Bridge

This protocol is adapted from procedures for conjugating dibromomaleimides to peptides containing a disulfide bridge.[7]

-

Dissolution: Dissolve the peptide containing a disulfide bond in an aqueous buffer (e.g., phosphate buffer, pH 6.2).

-

Reduction: Add a slight molar excess (e.g., 1.1 equivalents) of a reducing agent such as TCEP to the peptide solution to reduce the disulfide bond to two free thiol groups.

-

Conjugation: Immediately add a slight molar excess (e.g., 1.1 equivalents) of the dibromomaleimide reagent (dissolved in a suitable organic solvent like DMSO if necessary) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for a short duration (e.g., 15-30 minutes).

-

Monitoring and Purification: Monitor the reaction progress by techniques such as HPLC and mass spectrometry. The resulting conjugate can be purified using standard chromatographic methods.

Table 2: Key Parameters for Dibromomaleimide-Thiol Conjugation

| Parameter | Typical Conditions/Considerations | Rationale |

| pH | 6.5 - 7.5 | Optimizes the concentration of the reactive thiolate anion while minimizing hydrolysis of the maleimide ring. |

| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Efficiently reduces disulfide bonds in aqueous solutions without the need for removal before conjugation. |

| Stoichiometry | Slight excess of dibromomaleimide and reducing agent | Drives the reaction to completion. A large excess is often not required and can complicate purification.[7] |

| Solvent | Aqueous buffers, may contain organic co-solvents (e.g., DMSO, DMF) | Ensures solubility of both the biomolecule and the dibromomaleimide reagent. |

4.2. General Protocol: N-Trityl Deprotection

The following is a general procedure for the deprotection of an N-trityl group under mild acidic conditions.

-

Dissolution: Dissolve the N-trityl protected compound in a suitable organic solvent (e.g., dichloromethane - DCM).

-

Acid Addition: Add a mild acid, such as trifluoroacetic acid (TFA), often diluted in the reaction solvent, to the solution. The concentration of the acid and the reaction time will depend on the stability of the substrate.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Conclusion

N-Trityl-2,3-dibromomaleimide is a valuable synthetic intermediate with well-defined reactivity. The trityl-protected nitrogen allows for selective functionalization at the C-Br bonds, while the dibromomaleimide core offers a powerful tool for bioconjugation and the synthesis of complex heterocyclic systems. A thorough understanding of its reactivity and the conditions for the removal of the protecting group is essential for its effective application in the development of novel molecules for pharmaceutical and materials science research.

References

- 1. N-Trityl-2,3-dibromomaleimide | C23H15Br2NO2 | CID 45036901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione [myskinrecipes.com]

- 3. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rua.ua.es [rua.ua.es]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Trityl-2,3-dibromomaleimide: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-Trityl-2,3-dibromomaleimide, a molecule of interest in bioconjugation and synthetic chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines established general methodologies for the synthesis of related compounds with predicted characterization data based on analogous structures.

Introduction

N-Trityl-2,3-dibromomaleimide is a derivative of maleimide featuring a bulky trityl protecting group on the nitrogen atom and bromine atoms on the carbon-carbon double bond. The dibromomaleimide moiety is a known reactive platform for bioconjugation, particularly for linking molecules to proteins through covalent bond formation with thiol groups of cysteine residues. The trityl group, a large and lipophilic protecting group, can be strategically employed in multi-step syntheses. This guide outlines a plausible synthetic route and the expected analytical characterization of the target compound.

Synthesis of N-Trityl-2,3-dibromomaleimide

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Amic Acid Formation: Reaction of dibromomaleic anhydride with tritylamine to form the intermediate N-trityl-2,3-dibromomaleamic acid.

-

Cyclization/Dehydration: Subsequent ring closure of the amic acid intermediate to yield the final N-Trityl-2,3-dibromomaleimide.

Caption: Proposed two-step synthesis of N-Trityl-2,3-dibromomaleimide.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of similar N-substituted maleimides. Optimization of reaction conditions (solvent, temperature, and time) may be necessary.

Step 1: Synthesis of N-Trityl-2,3-dibromomaleamic Acid

-

In a round-bottom flask, dissolve dibromomaleic anhydride (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran).

-

To this solution, add a solution of tritylamine (1.0 eq.) in the same solvent dropwise at room temperature with stirring.

-

The reaction is typically exothermic and may result in the precipitation of the amic acid.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude amic acid.

Step 2: Synthesis of N-Trityl-2,3-dibromomaleimide

-

Suspend the crude N-trityl-2,3-dibromomaleamic acid in a mixture of acetic anhydride (as both solvent and dehydrating agent) and a catalytic amount of sodium acetate.

-

Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

Purification

The crude N-Trityl-2,3-dibromomaleimide can be purified by the following methods:

-

Recrystallization: From a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Silica Gel Column Chromatography: Using a gradient of ethyl acetate in hexanes as the eluent.[1]

Characterization

Specific characterization data for N-Trityl-2,3-dibromomaleimide is not available in the public domain. The following table summarizes the expected and known properties of the compound and its precursors.

| Property | Dibromomaleic Anhydride | Tritylamine | N-Trityl-2,3-dibromomaleimide (Predicted/Known) |

| Molecular Formula | C₄Br₂O₃ | C₁₉H₁₇N | C₂₃H₁₅Br₂NO₂ |

| Molecular Weight | 255.85 g/mol | 259.35 g/mol | 497.24 g/mol |

| Appearance | White to off-white solid | White crystalline solid | Expected to be a white to pale yellow solid |

| Melting Point | 117-120 °C | 103-105 °C | Not available |

| ¹H NMR (CDCl₃, δ/ppm) | Not applicable | 7.20-7.50 (m, 15H, Ar-H), 2.05 (s, 2H, NH₂) | Expected: 7.20-7.50 (m, 15H, Ar-H of trityl group). The absence of maleimide protons (typically ~6.7 ppm) is a key indicator of the dibromo-substitution. |

| ¹³C NMR (CDCl₃, δ/ppm) | Expected: ~165 (C=O), ~125 (C-Br) | Expected: ~145 (Ar-C), ~128-130 (Ar-CH), ~55 (C-NH₂) | Expected: ~168 (C=O), ~142 (quaternary Ar-C of trityl), ~128-130 (Ar-CH of trityl), ~125 (C-Br of maleimide), ~65 (quaternary C of trityl). |

| IR (cm⁻¹) | ~1850, 1780 (C=O stretching, anhydride) | ~3380, 3320 (N-H stretching) | Expected: ~1770, 1710 (asymmetric and symmetric C=O stretching of imide), absence of N-H stretching bands. Aromatic C-H stretching bands around 3050 cm⁻¹. |

| Mass Spec (m/z) | M⁺ at 254, 256, 258 (characteristic bromine isotope pattern) | M⁺ at 259 | Expected: Molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4). The most abundant peak might be the trityl cation [C(C₆H₅)₃]⁺ at m/z 243 due to fragmentation.[2][3] |

Biological and Chemical Applications

Dibromomaleimides are primarily utilized as reagents in bioconjugation. Their reactivity towards thiols allows for the site-specific modification of proteins and other biomolecules containing cysteine residues.

Mechanism of Thiol-Maleimide Reaction

The carbon-carbon double bond of the maleimide ring is electron-deficient and acts as a Michael acceptor. It reacts with nucleophilic thiol groups (from cysteine residues) in a Michael addition reaction. In the case of dibromomaleimides, the two bromine atoms can be substituted by two thiol groups, leading to the formation of a stable dithioether linkage. This property is particularly useful for re-bridging disulfide bonds in proteins after their reduction.

Caption: Reaction of N-Trityl-2,3-dibromomaleimide with protein thiols.

Applications in Drug Development

The ability of dibromomaleimides to form stable linkages with proteins makes them valuable tools in the development of:

-

Antibody-Drug Conjugates (ADCs): For targeted delivery of cytotoxic drugs to cancer cells.

-

PEGylated Proteins: To improve the pharmacokinetic properties of therapeutic proteins.

-

Fluorescently Labeled Proteins: For use in diagnostic assays and cellular imaging.

The N-trityl group in N-Trityl-2,3-dibromomaleimide could serve as a protecting group for the maleimide nitrogen during the synthesis of more complex molecules, which can then be deprotected to reveal a secondary amine for further functionalization.

Conclusion

N-Trityl-2,3-dibromomaleimide is a potentially valuable synthetic intermediate and bioconjugation reagent. While a specific, detailed synthesis and full characterization profile are not yet published, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthetic route is straightforward and employs common laboratory reagents and techniques. The predicted characterization data offers a baseline for researchers to confirm the identity and purity of the synthesized compound. The known reactivity of the dibromomaleimide core highlights its potential for applications in drug development and biotechnology, particularly in the construction of well-defined bioconjugates. Further research to validate the proposed synthesis and fully characterize this compound is warranted.

References

Navigating the Solubility Landscape of N-Trityl-2,3-dibromomaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a solute in a solvent is favored when they have similar polarities.[1] N-Trityl-2,3-dibromomaleimide possesses a large, nonpolar trityl group and a more polar dibromomaleimide moiety. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents. The large nonpolar surface area from the trityl group is expected to dominate its solubility behavior, favoring solvents with low to moderate polarity.

The following table provides a predicted qualitative solubility profile of N-Trityl-2,3-dibromomaleimide in a range of common organic solvents. These predictions are based on structural analysis and general solubility principles.

| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | 1.88 | Low | Nonpolar solvent, may have some affinity for the nonpolar trityl group, but the polar maleimide portion will limit solubility. |

| Toluene | 2.38 | Moderate to High | Aromatic solvent that can engage in π-stacking interactions with the trityl group's phenyl rings, enhancing solubility. |

| Dichloromethane (DCM) | 9.08 | High | A versatile solvent with moderate polarity that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Diethyl Ether | 4.34 | Moderate | A relatively nonpolar solvent that should dissolve the compound to a reasonable extent. |

| Ethyl Acetate | 6.02 | Moderate | A solvent of intermediate polarity, likely to be a suitable solvent for dissolution and chromatography. |

| Acetone | 20.7 | Moderate to Low | The higher polarity may be less favorable for the large nonpolar trityl group. |

| Acetonitrile | 37.5 | Low | A polar aprotic solvent, likely to be a poor solvent due to the dominant nonpolar character of the solute. |

| Methanol | 32.7 | Low | A polar protic solvent, unlikely to be a good solvent due to the nonpolar nature of the trityl group and the lack of significant hydrogen bonding sites on the solute. |

| Water | 80.1 | Insoluble | A highly polar protic solvent, will not dissolve the nonpolar compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following is a general protocol based on the widely used "shake-flask" method, which is a reliable technique for measuring the solubility of a solid in a liquid solvent.[2][3]

Objective: To determine the saturation solubility of N-Trityl-2,3-dibromomaleimide in a specific organic solvent at a controlled temperature.

Materials:

-

N-Trityl-2,3-dibromomaleimide (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid N-Trityl-2,3-dibromomaleimide to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of N-Trityl-2,3-dibromomaleimide in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L) × Dilution factor × Volume of filtrate (L)) / Volume of filtrate (L)

Data Reporting: The solubility should be reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for N-Trityl-2,3-dibromomaleimide is not currently available, this guide provides a theoretical framework for predicting its behavior in various organic solvents and a detailed protocol for its experimental determination. The amphiphilic nature of the molecule, with its large nonpolar trityl group, suggests a preference for solvents of low to moderate polarity. For researchers and drug development professionals, the experimental protocol outlined herein provides a robust method for generating the precise solubility data necessary for informed decision-making in synthesis, purification, and formulation processes.

References

"N-Trityl-2,3-dibromomaleimide" mechanism of action in bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific modification of biomolecules is a cornerstone of modern drug development, diagnostics, and proteomics research. Among the various chemical tools available, maleimide-based reagents have long been favored for their high reactivity and specificity towards thiol groups, predominantly found in cysteine residues. This technical guide delves into the mechanism of action of a specialized derivative, N-Trityl-2,3-dibromomaleimide, in bioconjugation. We will explore its reaction mechanism with thiols, the stability of the resulting conjugates, and provide insights into experimental protocols. While specific quantitative data for the N-Trityl derivative is not extensively available in public literature, this guide extrapolates from the well-documented behavior of dibromomaleimides to provide a comprehensive overview for researchers in the field.

Introduction to Dibromomaleimide-Based Bioconjugation

Dibromomaleimides are powerful reagents for the modification of proteins and other biomolecules.[1] Their utility stems from the presence of two bromine atoms on the maleimide ring, which allows for a sequential reaction with thiol-containing molecules. This property is particularly advantageous for creating stable crosslinks, especially in the context of antibody-drug conjugates (ADCs) where maintaining the integrity of the biomolecule is paramount.[1]

The general mechanism involves the initial reduction of a disulfide bond within a protein, typically using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP), to generate two free thiol groups. The dibromomaleimide then reacts with these thiols to form a stable dithiomaleimide bridge.[2]

The Role of the N-Trityl Group

The trityl (triphenylmethyl) group is a bulky hydrophobic group often employed as a protecting group for thiols, alcohols, and amines in organic synthesis due to its steric hindrance and its lability under acidic conditions. In the context of N-Trityl-2,3-dibromomaleimide, the N-trityl group likely serves several purposes:

-

Modulation of Reactivity: The bulky nature of the trityl group may influence the reactivity of the maleimide system, potentially offering a degree of steric shielding that could be beneficial in controlling reaction rates or side reactions.

-

Enhanced Solubility: The hydrophobic trityl group can enhance the solubility of the dibromomaleimide reagent in organic solvents, which can be advantageous for stock solution preparation and handling.

-

Potential for Cleavage: While not its primary role in the context of a stable conjugate, the trityl group's sensitivity to acidic conditions could theoretically be exploited in specific applications requiring the release of the conjugated molecule under controlled acidic environments. However, the stability of the trityl group under typical bioconjugation conditions (neutral to slightly basic pH) is generally high.

Mechanism of Action

The bioconjugation process using N-Trityl-2,3-dibromomaleimide primarily targets cysteine residues. The reaction can proceed through two main pathways: modification of a single cysteine residue followed by a second thiol addition, or the bridging of two proximal cysteine residues, such as those generated from a reduced disulfide bond.

Reaction with a Single Cysteine Residue

The reaction begins with the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on one of the bromine-bearing carbons of the dibromomaleimide ring. This results in the formation of a monobromo-thiosuccinimide intermediate and the displacement of a bromide ion. This intermediate is still reactive and can subsequently react with a second thiol-containing molecule.

Disulfide Bridging

A key application of dibromomaleimides is the re-bridging of reduced disulfide bonds, particularly in antibodies.[3] The process can be summarized in the following steps:

-

Reduction: The disulfide bond in the protein is reduced using a reducing agent like TCEP to yield two free cysteine thiols.[2]

-

First Thiol Addition: One of the generated thiols attacks the N-Trityl-2,3-dibromomaleimide, displacing the first bromine atom.

-

Intramolecular Cyclization: The second thiol, now in close proximity, rapidly attacks the remaining bromo-maleimide intermediate in an intramolecular fashion, displacing the second bromine atom and forming a stable, cyclic dithiomaleimide bridge.[2]

This disulfide bridging strategy is highly efficient and helps to maintain the native conformation of the protein.[2]

Hydrolysis for Enhanced Stability

The resulting dithiomaleimide conjugate can undergo hydrolysis of the maleimide ring under mildly basic conditions.[3] This ring-opening reaction forms a dithiomaleamic acid, which is significantly more stable and not susceptible to retro-Michael reactions, a common pathway for the degradation of traditional maleimide-thiol conjugates.[4] This "locking" of the conjugate is a critical advantage for in vivo applications.[5]

Experimental Protocols

While a specific, validated protocol for N-Trityl-2,3-dibromomaleimide is not available in the searched literature, a general protocol for dibromomaleimide-based antibody conjugation can be adapted. Researchers should optimize these conditions for their specific protein and application.

Materials

-

Antibody or protein with accessible disulfide bonds

-

N-Trityl-2,3-dibromomaleimide

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5

-

Quenching Reagent: N-acetyl-L-cysteine or other thiol-containing molecule

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

General Procedure for Antibody Disulfide Bridging

-

Protein Preparation: Prepare the antibody in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Reduction: Add a 5-10 molar excess of TCEP to the antibody solution. Incubate at room temperature for 1-2 hours to reduce the disulfide bonds.

-

Reagent Preparation: Prepare a stock solution of N-Trityl-2,3-dibromomaleimide in an organic solvent like DMSO or DMF.

-

Conjugation: Add a 5-20 molar excess of the N-Trityl-2,3-dibromomaleimide solution to the reduced antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation. Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add a small excess of a quenching reagent like N-acetyl-L-cysteine.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

-

Characterization: Analyze the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Data Presentation

The following tables summarize typical quantitative data reported for dibromomaleimide bioconjugation reactions. Note that these values are illustrative and may vary depending on the specific protein, reagent, and reaction conditions.

Table 1: Typical Reaction Parameters for Dibromomaleimide Conjugation

| Parameter | Typical Range | Reference |

| pH | 6.2 - 8.5 | [2],[3] |

| Temperature (°C) | 4 - 37 | [6] |

| Reaction Time | 15 min - 16 h | [2],[6] |

| Molar Excess of Reagent | 1.1 - 20 | [2],[3] |

| Molar Excess of TCEP | 1.1 - 10 | [2],[7] |

Table 2: Reported Conjugation Efficiencies and Stability

| Biomolecule | Reagent | Conjugation Time | Yield/Efficiency | Stability Note | Reference |

| Salmon Calcitonin | 2,3-dibromomaleimide | 15 min | Complete production of a single conjugate | - | [2] |

| Trastuzumab | sar–dbm or dfo–dbm | Monitored over time | - | Dithiomaleamic acid conjugates are unreactive toward serum thiols and do not undergo retro-Michael reactions. | [3] |

| YopO protein | Maleimide-functionalized trityl spin label | 16 h | High labeling efficiencies | - | [6] |

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic steps and experimental workflow involved in bioconjugation with N-Trityl-2,3-dibromomaleimide.

Caption: Mechanism of disulfide bridging with N-Trityl-2,3-dibromomaleimide.

Caption: General experimental workflow for protein bioconjugation.

Conclusion

N-Trityl-2,3-dibromomaleimide represents a potentially valuable tool for the site-specific modification of biomolecules, particularly for the stable bridging of disulfide bonds. Its mechanism of action follows the established reactivity of dibromomaleimides with thiols, leading to the formation of robust dithiomaleimide linkages that can be further stabilized by hydrolysis. The N-trityl group likely influences the reagent's solubility and may modulate its reactivity. While detailed quantitative data and specific protocols for this particular derivative are sparse in the current literature, the general principles and experimental guidelines outlined in this guide provide a solid foundation for researchers to explore its application in their bioconjugation strategies. Further studies are warranted to fully elucidate the specific advantages conferred by the N-trityl substituent.

References

- 1. mdpi.com [mdpi.com]

- 2. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Trityl-2,3-dibromomaleimide | C23H15Br2NO2 | CID 45036901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of N-Trityl-2,3-dibromomaleimide with Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N-Trityl-2,3-dibromomaleimide with thiol groups, a critical interaction for bioconjugation, drug delivery, and the study of protein structure and function. The bulky trityl group offers unique properties, influencing solubility and steric interactions, while the dibromomaleimide core provides a versatile platform for reaction with sulfhydryl groups, particularly those found in cysteine residues of proteins.

Core Reaction Mechanism: Thiol Addition to Dibromomaleimide

The fundamental reaction between a dibromomaleimide and thiol groups is a nucleophilic addition-elimination reaction. The process is initiated by the deprotonated thiol (thiolate) acting as a nucleophile, attacking one of the electrophilic carbons of the carbon-carbon double bond in the maleimide ring. This is followed by the elimination of a bromide ion. A second thiol can then react at the other bromine-substituted carbon, leading to a stable dithioether linkage. This reaction is highly efficient and selective for thiols under controlled pH conditions.[1][2]

Alternatively, under reducing conditions, dibromomaleimides can react with two thiols from a single disulfide bond, effectively re-bridging the disulfide with the maleimide moiety. This property is particularly useful in stabilizing proteins and antibodies.

Quantitative Data on Reactivity and Stability

Table 1: Representative Second-Order Rate Constants for Maleimide-Thiol Reactions

| Maleimide Derivative | Thiol Compound | pH | Rate Constant (M⁻¹s⁻¹) | Reference |

| N-ethylmaleimide | Cysteine | 7.4 | ~10³ - 10⁴ | [3] |

| N-ethylmaleimide | Glutathione | 7.4 | ~10² - 10³ | [3] |

| N-phenylmaleimide | 4-mercaptophenylacetic acid | 7.4 | Not specified, but rapid | [4] |

Table 2: Stability of Thiosuccinimide Adducts in the Presence of Glutathione (GSH)

| N-Substituent of Maleimide Adduct | Thiol used for Adduct Formation | Half-life of Conversion in GSH (hours) | Extent of Conversion (%) | Reference |

| Ethyl | 4-mercaptophenylacetic acid | 18 | 89.5 | [4] |

| Phenyl | 4-mercaptophenylacetic acid | 3.1 | 12.3 | [4] |

| Aminoethyl | 4-mercaptophenylacetic acid | Not specified | Not specified | [4] |

| Ethyl | N-acetyl-L-cysteine | 258 | 0.8 | [4] |

Note: The stability of the maleimide-thiol adduct can be influenced by the N-substituent. Electron-withdrawing groups on the nitrogen can accelerate the hydrolysis of the succinimide ring, leading to a more stable, ring-opened product that is resistant to retro-Michael reaction and thiol exchange.[5]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a Maleimide

This protocol outlines the fundamental steps for conjugating a maleimide-functionalized molecule to a protein containing accessible cysteine residues.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

N-Trityl-2,3-dibromomaleimide

-

Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol) (optional)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-5 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If targeting cysteine residues involved in disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

-

Maleimide Solution Preparation: Prepare a stock solution of N-Trityl-2,3-dibromomaleimide in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if the maleimide is fluorescently labeled.

-

(Optional) Quenching: To stop the reaction, add a small molecule thiol, such as L-cysteine, to a final concentration of ~10 mM to react with any unreacted maleimide.

-

Purification: Purify the protein conjugate from excess maleimide and other reaction components using size-exclusion chromatography or another suitable purification method.

-

Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Disulfide Bridging in a Peptide using Dibromomaleimide

This protocol describes the procedure for re-bridging a disulfide bond in a peptide using a dibromomaleimide.

Materials:

-

Peptide with a disulfide bond

-

N-Trityl-2,3-dibromomaleimide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

-

HPLC system for purification and analysis

Procedure:

-

Peptide Solution: Dissolve the peptide in the reaction buffer.

-

Reduction: Add 1.1 equivalents of TCEP to the peptide solution to reduce the disulfide bond in situ.

-

Dibromomaleimide Addition: Immediately add 1.1 equivalents of N-Trityl-2,3-dibromomaleimide dissolved in a minimal amount of organic solvent (e.g., DMF).

-

Reaction: Allow the reaction to proceed for 15-30 minutes at room temperature.

-

Analysis and Purification: Monitor the reaction progress and purify the product by reverse-phase HPLC.

-

Characterization: Confirm the structure of the re-bridged peptide by mass spectrometry.

Visualizations

Reaction of N-Trityl-2,3-dibromomaleimide with Thiols

Caption: Reaction mechanism of N-Trityl-2,3-dibromomaleimide with two thiol groups.

Experimental Workflow for Protein Labeling and Distance Measurement

The use of N-Trityl-maleimides as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy allows for precise distance measurements within proteins, providing valuable structural information.[6][7]

References

- 1. Versatile Trityl Spin Labels for Nanometer Distance Measurements on Biomolecules In Vitro and within Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleavage-resistant Protein Labeling with Hydrophilic Trityl Enables Distance Measurements In-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-Cell Trityl–Trityl Distance Measurements on Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-Trityl-2,3-dibromomaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trityl-2,3-dibromomaleimide is a key synthetic intermediate utilized in the development of novel therapeutic agents and functional materials. Its utility stems from the reactive dibromomaleimide core, which can undergo various transformations, and the bulky trityl protecting group, which influences solubility and steric interactions. This technical guide provides a predictive overview of the spectroscopic characteristics of N-Trityl-2,3-dibromomaleimide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and characterization are also presented. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis and application of this and related compounds.

Predicted Spectroscopic Data

While direct experimental spectra for N-Trityl-2,3-dibromomaleimide are not widely available in the public domain, a comprehensive analysis of its structural components allows for the reliable prediction of its spectroscopic data. The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on known values for N-substituted maleimides, trityl-containing compounds, and brominated organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Trityl-2,3-dibromomaleimide

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 15H | Aromatic protons of the trityl group |

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Trityl-2,3-dibromomaleimide

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 165 - 175 | C=O (Maleimide carbonyl carbons) |

| ~ 140 - 145 | Quaternary aromatic carbons of the trityl group (C-Ar) |

| ~ 127 - 130 | Aromatic CH carbons of the trityl group (CH-Ar) |

| ~ 125 - 135 | C=C (Dibrominated carbons of the maleimide ring) |

| ~ 75 - 85 | Quaternary carbon of the trityl group (C-(Ph)₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Trityl-2,3-dibromomaleimide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1770 - 1710 | Strong | Asymmetric C=O stretch (imide) |

| ~ 1710 - 1680 | Strong | Symmetric C=O stretch (imide) |

| ~ 1600, 1490, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~ 1380 - 1350 | Medium | C-N stretch |

| ~ 800 - 700 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 700 - 600 | Medium to Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Trityl-2,3-dibromomaleimide

| m/z | Relative Abundance | Assignment |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Isotopic pattern | Molecular ion peak cluster |

| 243 | High | [C(C₆H₅)₃]⁺ (Trityl cation) |

| 165 | Moderate | [C₁₃H₉]⁺ (Fluorenyl cation fragment from trityl group rearrangement) |

The mass spectrum of N-Trityl-2,3-dibromomaleimide is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This will result in a cluster of peaks at M, M+2, and M+4 with relative intensities of approximately 1:2:1. The most prominent fragment in the mass spectrum is anticipated to be the stable trityl cation at m/z 243.

Experimental Protocols

The following section outlines a plausible synthetic route and standard procedures for the spectroscopic characterization of N-Trityl-2,3-dibromomaleimide.

Synthesis of N-Trityl-2,3-dibromomaleimide

A common method for the synthesis of N-substituted maleimides involves the reaction of the corresponding amine with maleic anhydride, followed by dehydration and subsequent halogenation. For N-Trityl-2,3-dibromomaleimide, a more direct approach starting from 2,3-dibromomaleic anhydride is proposed.

Reaction Scheme:

Procedure:

-

To a solution of 2,3-dibromomaleic anhydride (1.0 eq) in glacial acetic acid, add tritylamine (1.0 eq).

-

The reaction mixture is heated to reflux for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Spectroscopic Characterization

2.2.1. NMR Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

2.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or as a thin film.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Mass spectra are obtained using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the key molecular structure and a general workflow for the spectroscopic analysis of N-Trityl-2,3-dibromomaleimide.

Caption: Molecular structure of N-Trityl-2,3-dibromomaleimide.

Caption: General workflow for synthesis and spectroscopic analysis.

Introduction

Dibromomaleimide and its N-substituted derivatives have emerged as a versatile and powerful class of reagents in the field of bioconjugation and drug development. Their unique reactivity towards thiol groups, particularly in the context of protein modification, has positioned them as invaluable tools for the construction of sophisticated biomolecules, most notably antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of N-Trityl-2,3-dibromomaleimide and related dibromomaleimide compounds, covering their synthesis, chemical properties, and applications, with a focus on experimental protocols and quantitative data to aid researchers in their practical implementation.

The core utility of dibromomaleimides lies in their ability to react with two thiol groups, enabling the bridging of disulfide bonds in proteins. This "disulfide re-bridging" strategy offers a significant advantage over traditional maleimide chemistry, which typically results in heterogeneous products. By re-bridging the native disulfide bonds of antibodies, for instance, dibromomaleimides facilitate the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and therapeutic efficacy.[1]

This guide will delve into the specifics of these compounds, providing detailed methodologies for their use and presenting key data in a structured format to facilitate comparison and application in a laboratory setting.

Chemical Properties and Synthesis

N-Trityl-2,3-dibromomaleimide is a key starting material for the synthesis of various functionalized dibromomaleimide reagents. The bulky trityl group can be readily removed under acidic conditions to allow for the introduction of different functionalities at the nitrogen atom.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Trityl-2,3-dibromomaleimide and the parent 2,3-dibromomaleimide is presented in Table 1.

| Property | N-Trityl-2,3-dibromomaleimide | 2,3-Dibromomaleimide |

| Molecular Formula | C₂₃H₁₅Br₂NO₂[2] | C₄HBr₂NO₂[3] |

| Molecular Weight | 497.2 g/mol [2] | 254.86 g/mol [3] |

| CAS Number | 160989-35-5[2] | 1122-10-7[3] |

| Appearance | Solid[3] | Solid[3] |

| Melting Point | Not available | 228-231 °C[3] |

| Solubility | Soluble in organic solvents like DMSO and DMF[4] | Soluble in organic solvents |

General Synthesis of N-Substituted Dibromomaleimides

A general and mild method for the synthesis of N-functionalized dibromomaleimides involves the reaction of dibromomaleic anhydride with a primary amine. Harsh conditions, such as refluxing in acetic acid, can be avoided by using N-methoxycarbonyl activated maleimides, which allows for the incorporation of sensitive functionalities.[5]

A common synthetic route involves the following steps:

-

Reaction of dibromomaleic anhydride with a primary amine to form the corresponding maleamic acid.

-

Cyclization of the maleamic acid to the maleimide, often facilitated by a dehydrating agent.

For the synthesis of specific dibromomaleimide derivatives used in bioconjugation, such as those functionalized with chelators, coupling agents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) are often employed to facilitate the reaction between a carboxylic acid-functionalized dibromomaleimide and an amine-containing molecule.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving dibromomaleimide compounds, focusing on bioconjugation and disulfide bridging.

Protocol 1: Disulfide Bond Reduction in Antibodies for Dibromomaleimide Conjugation

This protocol describes the reduction of interchain disulfide bonds in an IgG antibody, a necessary first step for conjugation with dibromomaleimide reagents.

Materials:

-

IgG antibody solution (e.g., Trastuzumab)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Procedure:

-

Prepare a stock solution of TCEP (e.g., 10 mM) in deionized water. This solution should be freshly prepared.

-

To the antibody solution in PBS, add the required volume of TCEP stock solution to achieve the desired molar excess (typically 4-8 molar equivalents per antibody).[4]

-

Incubate the reaction mixture at 37°C for 1-2 hours to ensure complete reduction of the accessible disulfide bonds.

-

The reduced antibody is now ready for conjugation with the dibromomaleimide reagent. It is generally recommended to proceed to the conjugation step immediately without purification to minimize re-oxidation of the thiols.

Protocol 2: Conjugation of a Dibromomaleimide Derivative to a Reduced Antibody

This protocol outlines the procedure for conjugating a dibromomaleimide-functionalized molecule (e.g., a drug-linker construct) to a reduced antibody.

Materials:

-

Reduced antibody solution (from Protocol 1)

-

Dibromomaleimide derivative dissolved in a suitable organic solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., PBS with EDTA, pH 8.5)

Procedure:

-

Adjust the pH of the reduced antibody solution to approximately 8.5 using a suitable buffer. This slightly basic pH facilitates the nucleophilic attack of the thiols on the dibromomaleimide.[4]

-

Add the dibromomaleimide derivative solution to the reduced antibody solution. A molar excess of the dibromomaleimide reagent (typically 8-16 equivalents per antibody) is used to drive the reaction to completion.[4]

-

Allow the reaction to proceed at room temperature or 37°C for a specified time, typically ranging from 5 minutes to a few hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.[4]

-

After the conjugation reaction is complete, the resulting dithiomaleimide conjugate can be hydrolyzed to the more stable dithiomaleamic acid by incubating at pH 8.5 for an extended period (2-48 hours).[6]

-

The resulting antibody-drug conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove excess reagents.

Protocol 3: Characterization of Dibromomaleimide-Conjugated Antibodies

1. SDS-PAGE Analysis:

-

Non-reducing SDS-PAGE is a quick and effective method to monitor the progress of the conjugation reaction. The re-bridging of the interchain disulfide bonds results in a shift in the apparent molecular weight of the antibody heavy and light chains back towards the intact antibody band.

2. Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the exact mass of the ADC and to confirm the drug-to-antibody ratio (DAR). The analysis of the intact ADC provides a distribution of species with different numbers of conjugated drugs.

3. High-Performance Liquid Chromatography (HPLC):

-

Size-exclusion chromatography (SEC-HPLC) is used to assess the purity and aggregation of the ADC.

-

Hydrophobic interaction chromatography (HIC-HPLC) can be used to separate ADC species with different DARs, providing a more detailed characterization of the product heterogeneity.

-

Reverse-phase HPLC (RP-HPLC) is often used for the analysis and purification of smaller dibromomaleimide-containing molecules and peptides.[4]

Biological Activities and Applications

The primary application of dibromomaleimide compounds in drug development is in the construction of antibody-drug conjugates (ADCs). However, the maleimide scaffold itself is also found in a number of potent kinase inhibitors.

Antibody-Drug Conjugates (ADCs)

Dibromomaleimides are used to create homogeneous ADCs by bridging the interchain disulfide bonds of the antibody. This results in a defined DAR of 4, which has been shown to lead to improved pharmacokinetics, better efficacy, and reduced toxicity compared to heterogeneously conjugated ADCs.[1]

The general mechanism of action for a dibromomaleimide-based ADC is as follows:

-

The ADC binds to a specific antigen on the surface of a cancer cell.

-

The ADC-antigen complex is internalized by the cell.

-

Inside the cell, the linker is cleaved, releasing the cytotoxic payload.

-

The payload then exerts its cell-killing effect, for example, by inhibiting tubulin polymerization or causing DNA damage.[5]

Kinase Inhibition

Bisarylmaleimides, which can be synthesized from dibromomaleimides, have been identified as potent inhibitors of various protein kinases, including Protein Kinase C (PKC). These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways that are critical for cancer cell proliferation and survival.[7]

Quantitative Data

The following tables summarize key quantitative data for dibromomaleimide compounds and their derivatives.

Table 2: Synthesis and Radiolabeling Yields of Dibromomaleimide Derivatives

| Compound | Reaction | Yield (%) | Reference |

| sar-dbm | Synthesis of a sarcophagine-dibromomaleimide chelator | 8 | [4] |

| dfo-dbm | Synthesis of a desferrioxamine-dibromomaleimide chelator | 22 | [4] |

| [⁶⁴Cu]Cu-sar-dtm-trastuzumab | Radiolabeling of a sar-dtm-antibody conjugate | >99 | [6] |

| [⁸⁹Zr]Zr-dfo-dtm-trastuzumab | Radiolabeling of a dfo-dtm-antibody conjugate | >99 | [6] |

Table 3: IC₅₀ Values of Selected Maleimide-Related Kinase Inhibitors

| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |

| BI-2536 | PLK1 | <1 | [8] |

| TG-101348 | JAK2, FLT3 | 3, 20 | [9] |

| SB-203580 | p38 | 50 | [8] |

| Compound 28 (Bisindolylmaleimide) | Protein Kinase C (PKC) | 110 | [7] |

| Compound 74 (Phenylindolylmaleimide) | Protein Kinase C (PKC) | 670 | [7] |

Note: IC₅₀ is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. A lower IC₅₀ value indicates a more potent inhibitor.[10]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways related to dibromomaleimide compounds.

Conclusion

N-Trityl-2,3-dibromomaleimide and its derivatives represent a significant advancement in the field of bioconjugation. Their ability to facilitate the creation of homogeneous and stable antibody-drug conjugates through disulfide bridging has profound implications for the development of next-generation targeted therapeutics. Furthermore, the underlying maleimide scaffold continues to be a relevant pharmacophore in the design of kinase inhibitors. This technical guide has provided a comprehensive overview of these compounds, from their fundamental chemical properties and synthesis to detailed experimental protocols and their biological applications. By presenting quantitative data and visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these powerful chemical tools in their research and development endeavors.

References

- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. figshare.com [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. promegaconnections.com [promegaconnections.com]

Methodological & Application

Application Notes and Protocols for Site-Specific Antibody Conjugation using Dibromomaleimide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technology in the development of next-generation biologics, including antibody-drug conjugates (ADCs). It allows for the production of homogeneous conjugates with a precisely controlled drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, enhanced therapeutic index, and better overall safety and efficacy. One effective method for achieving site-specificity is through the bridging of native interchain disulfide bonds in antibodies. Dibromomaleimide-based reagents have emerged as a powerful tool for this purpose, enabling the covalent re-bridging of reduced disulfide bonds while simultaneously attaching a payload.

This document provides detailed application notes and protocols for the use of dibromomaleimide reagents in site-specific antibody conjugation. While the specific reagent "N-Trityl-2,3-dibromomaleimide" is not extensively documented in the scientific literature for this application, this guide is based on the well-established principles of dibromomaleimide chemistry. The "N-Trityl" group is a bulky and acid-labile protecting group, and its presence may necessitate a deprotection step, which will be discussed as a special consideration.

Principle of Disulfide Bridging with Dibromomaleimides

The conjugation strategy involves a two-step process:

-

Selective Reduction: The solvent-accessible interchain disulfide bonds of the antibody (typically in the hinge region of IgG1 antibodies) are selectively reduced to generate free thiol groups. This is commonly achieved using a mild reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

-

Thiol-Maleimide Reaction and Bridging: The dibromomaleimide reagent reacts with the two newly formed thiol groups. Each thiol displaces a bromine atom in a sequential nucleophilic substitution reaction, resulting in the formation of a stable three-carbon bridge and the covalent attachment of the payload.

-

Hydrolysis (Optional but Recommended): The resulting dithiomaleimide conjugate can be hydrolyzed under mild basic conditions to form a stable maleamic acid linkage.[1] This "locking" step prevents retro-Michael reactions and enhances the in vivo stability of the conjugate.[1][2]

Reaction Mechanism

The overall reaction can be visualized as follows:

Caption: General workflow for site-specific antibody conjugation using dibromomaleimides.

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (e.g., Trastuzumab, IgG1) in a suitable buffer (e.g., PBS).

-

N-Trityl-2,3-dibromomaleimide functionalized with the desired payload.

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).

-

Borate buffer (e.g., 25 mM sodium borate, 25 mM NaCl, 1 mM EDTA, pH 8.0).

-

Anhydrous dimethylformamide (DMF).

-

PD-10 desalting columns or equivalent for buffer exchange.

-

Amicon Ultra centrifugal filter units (or equivalent) for concentration and buffer exchange.

-

Deionized water.

Protocol 1: Sequential Antibody Reduction and Conjugation

This protocol involves the reduction of the antibody followed by the addition of the dibromomaleimide reagent.

-

Antibody Preparation:

-

Dissolve the lyophilized antibody in deionized water to a concentration of 10 mg/mL.

-

Perform a buffer exchange into borate buffer (pH 8.0) using a PD-10 desalting column or centrifugal filtration.

-

Determine the final antibody concentration and adjust it to approximately 3-5 mg/mL (e.g., 22.9 µM for a 145 kDa antibody).[3]

-

-

Antibody Reduction:

-

Prepare a fresh 10 mM solution of TCEP-HCl in borate buffer.

-

Add 5-10 molar equivalents of the TCEP solution to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

-

Conjugation:

-

Prepare a 10 mM stock solution of the N-Trityl-2,3-dibromomaleimide-payload in anhydrous DMF.

-

Add 5-10 molar equivalents of the dibromomaleimide solution to the reduced antibody. The final concentration of DMF should not exceed 10% (v/v).

-

Incubate the reaction at room temperature or 37°C for 1 hour with gentle agitation.[4]

-

-

Hydrolysis:

-

Adjust the pH of the reaction mixture to 8.5, if necessary.

-

Incubate for an additional 1-2 hours at room temperature to facilitate the hydrolysis of the dithiomaleimide to the more stable maleamic acid.[1]

-

-

Purification:

-

Remove excess reagent and byproducts by buffer exchanging the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4) using a PD-10 desalting column or centrifugal filtration.

-

Sterile filter the final conjugate and store at 4°C.

-

Protocol 2: In Situ Antibody Reduction and Conjugation

This protocol involves the simultaneous reduction and conjugation of the antibody.

-

Antibody and Reagent Preparation:

-

Prepare the antibody solution as described in Protocol 1, step 1.

-

Prepare fresh stock solutions of TCEP-HCl and the N-Trityl-2,3-dibromomaleimide-payload as described in Protocol 1.

-

-

In Situ Reaction:

-

To the antibody solution in borate buffer, add 5-10 molar equivalents of the N-Trityl-2,3-dibromomaleimide-payload solution.

-

Immediately add 5-10 molar equivalents of the TCEP-HCl solution.

-

Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.[4]

-

-

Hydrolysis and Purification:

-

Follow steps 4 and 5 from Protocol 1 to complete the hydrolysis and purification of the antibody conjugate.

-

Special Consideration: The N-Trityl Group

The trityl group is known to be labile under acidic conditions.[5] If the payload attached to the N-Trityl-2,3-dibromomaleimide is intended to be the final conjugate, and if the trityl group does not interfere with its function, no additional deprotection step is necessary. However, if the trityl group needs to be removed, a subsequent deprotection step would be required. This is not typical for this type of conjugation and may affect the stability of the antibody.

Hypothetical Deprotection Step (use with caution):

-

After conjugation and purification, the conjugate could be exposed to mild acidic conditions (e.g., 80% acetic acid in water or formic acid) for a short period to cleave the trityl group.[5]

-

It is crucial to note that acidic conditions can lead to antibody aggregation and denaturation. This step would require extensive optimization and characterization to ensure the integrity of the final product.

Characterization of the Antibody Conjugate

The resulting antibody conjugate should be thoroughly characterized to determine its purity, homogeneity, and DAR.

-

SDS-PAGE: To visualize the successful bridging of the heavy and light chains. Under non-reducing conditions, the conjugated antibody should migrate as a single band similar to the unmodified antibody. Under reducing conditions, the re-bridged products should remain intact, demonstrating the stability of the maleamic acid linkage.[2]

-

Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and determine the DAR.

-

Hydrophobic Interaction Chromatography (HIC): To assess the homogeneity of the conjugate population.

-

Size Exclusion Chromatography (SEC): To quantify the extent of aggregation.

-

Antigen Binding Assay (ELISA): To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from antibody conjugation using dibromomaleimide reagents. Note that these are representative values and will vary depending on the specific antibody, payload, and reaction conditions.

| Parameter | Typical Value/Range | Method of Analysis | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | 3.8 - 4.0 | LC-MS | [1][3] |

| Conjugation Efficiency | >90% | SDS-PAGE, LC-MS | [6] |

| Monomer Content | >95% | SEC | [7] |

| Antigen Binding Affinity (vs. unmodified) | 80-100% | ELISA | [6] |

| In Vitro Serum Stability (7 days) | >95% conjugate remaining | LC-MS | [2] |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for antibody conjugation.

Conclusion

Dibromomaleimide-based reagents provide a robust and efficient platform for the site-specific conjugation of payloads to native antibodies. This method yields homogeneous and stable antibody conjugates with a controlled DAR, which is highly desirable for the development of advanced biotherapeutics. While the specific use of "N-Trityl-2,3-dibromomaleimide" for this application is not well-documented, the protocols and principles outlined in this document for the broader class of dibromomaleimides serve as a comprehensive guide for researchers. Any application of an N-Trityl substituted reagent should be preceded by a careful evaluation of the need for a deprotection step and its potential impact on the antibody's integrity.

References